2,6-Dicyclohexyl-p-cresol

Catalog No.
S15962471
CAS No.
7226-88-2
M.F
C19H28O
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dicyclohexyl-p-cresol

CAS Number

7226-88-2

Product Name

2,6-Dicyclohexyl-p-cresol

IUPAC Name

2,6-dicyclohexyl-4-methylphenol

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C19H28O/c1-14-12-17(15-8-4-2-5-9-15)19(20)18(13-14)16-10-6-3-7-11-16/h12-13,15-16,20H,2-11H2,1H3

InChI Key

RCALTZPFYQMVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCCC2)O)C3CCCCC3

2,6-Dicyclohexyl-p-cresol is an organic compound with the chemical formula C19_{19}H28_{28}O. It is categorized as a phenolic compound, specifically a derivative of p-cresol where two cyclohexyl groups are substituted at the 2 and 6 positions of the aromatic ring. This compound appears as a viscous liquid or solid, depending on temperature, and is known for its distinctive odor. Its structure contributes to its unique physical and chemical properties, making it of interest in various applications.

The reactivity of 2,6-dicyclohexyl-p-cresol primarily involves electrophilic aromatic substitution reactions typical of phenolic compounds. The presence of the bulky cyclohexyl groups can influence the reactivity and orientation of further substitutions on the aromatic ring. For instance, these groups can sterically hinder electrophiles from approaching the aromatic system, thereby affecting reaction rates and product distributions. Additionally, under strong acidic conditions, this compound can undergo deprotonation to form phenoxide ions, which are more reactive towards electrophiles.

The synthesis of 2,6-dicyclohexyl-p-cresol can be achieved through several methods:

  • Alkylation of p-Cresol: One common method involves the alkylation of p-cresol with cyclohexanol in the presence of a catalyst such as perchloric acid. This process typically yields high conversions and selectivity towards the desired product .
  • Friedel-Crafts Alkylation: Another synthetic route may involve Friedel-Crafts alkylation where cyclohexyl groups are introduced onto the p-cresol framework using suitable alkylating agents under acidic conditions.
  • Reimer-Tiemann Reaction: Although not directly applicable to this compound, variations of this reaction can be adapted to introduce functional groups into cresol derivatives that may subsequently lead to compounds like 2,6-dicyclohexyl-p-cresol.

Interaction studies involving 2,6-dicyclohexyl-p-cresol focus on its compatibility with various solvents and other chemical entities. The compound's solubility in different media can significantly affect its reactivity and biological activity. For instance, studies have shown that its interaction with metal ions can alter its antioxidant capacity. Furthermore, the presence of other phenolic compounds may lead to synergistic effects or competition during biological assays.

Several compounds share structural similarities with 2,6-dicyclohexyl-p-cresol. Here are a few notable examples:

Compound NameStructure/DescriptionUnique Characteristics
p-CresolC7_{7}H8_{8}O (4-Methylphenol)Simpler structure; widely used as a disinfectant
2,6-Dinitro-p-cresolC7_{7}H6_{6}N2_{2}O5_{5}Contains nitro groups; used as an herbicide
4-CyclohexylphenolC12_{12}H16_{16}OSimilar cycloalkyl substitution; different position
2-CyclohexylphenolC12_{12}H16_{16}OCycloalkyl substitution at different position

Uniqueness

The uniqueness of 2,6-dicyclohexyl-p-cresol lies in its dual cyclohexyl substitution at the 2 and 6 positions of the aromatic ring. This configuration not only enhances its steric properties but also influences its reactivity and biological activity compared to simpler phenolic compounds or those with different substituents.

XLogP3

7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

272.214015512 g/mol

Monoisotopic Mass

272.214015512 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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